2-Cloro-6-fluoronitrobenceno

Descripción general

Descripción

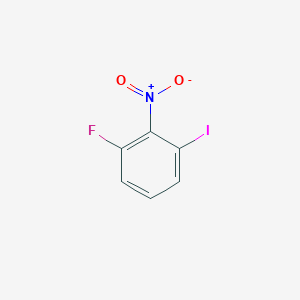

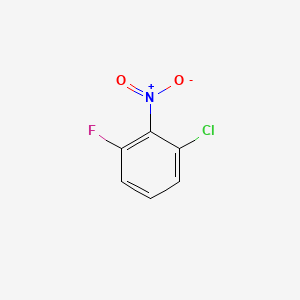

2-Chloro-6-fluoronitrobenzene (2-CFNB) is a synthetic compound belonging to the nitrobenzene family. It is a volatile organic compound (VOC) with a molecular formula of C6H3ClFNO2. 2-CFNB is a colorless liquid with a faint aromatic odor and a boiling point of 91.5 ˚C. It is used in a variety of scientific research applications and is found in many industrial products.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Complejos

El 2-Cloro-6-fluoronitrobenceno es un compuesto aromático que se ha utilizado como un bloque de construcción versátil en la síntesis de compuestos complejos . Esto significa que se puede utilizar para crear una amplia variedad de otros compuestos químicos, convirtiéndolo en una herramienta valiosa en el campo de la química orgánica.

Químico de Investigación

Este compuesto también se utiliza como un químico de investigación . Los químicos de investigación son sustancias utilizadas por los científicos para fines de investigación médica y científica. Una característica de un químico de investigación es que es solo para uso de investigación de laboratorio.

Componente de Reacción

El this compound se puede utilizar como un componente de reacción . Esto significa que se puede utilizar en reacciones químicas para producir otros compuestos. Esto es particularmente útil en el campo de la química sintética donde constantemente se crean nuevos compuestos para diversas aplicaciones.

Químico Especializado

También se utiliza como un químico especializado . Los químicos especializados son productos químicos particulares que proporcionan una amplia variedad de efectos en los que muchos otros sectores industriales confían. Algunas de las categorías de químicos especializados son adhesivos, agroquímicos, materiales de limpieza, colores, aditivos cosméticos, productos químicos de construcción, elastómeros, sabores, aditivos alimentarios, fragancias, gases industriales, lubricantes, pinturas, polímeros, tensioactivos y auxiliares textiles.

Preparación de Productos Farmacéuticos

Se ha demostrado que este compuesto es útil para la preparación de productos farmacéuticos . Los productos farmacéuticos implican la creación de medicamentos que se utilizan para diagnosticar, curar, tratar o prevenir enfermedades. La terapia farmacológica es una parte importante del campo médico y depende de la ciencia de la farmacología para el avance continuo.

Preparación de Agroquímicos

El this compound también se puede utilizar en la preparación de agroquímicos . Los agroquímicos, también conocidos como productos químicos agrícolas, son productos químicos utilizados en la agricultura. En la mayoría de los casos, agroquímico se refiere a plaguicidas, incluidos insecticidas, herbicidas, fungicidas y nematicidas.

Preparación de Otros Compuestos Orgánicos

Este compuesto se puede utilizar en la preparación de otros compuestos orgánicos . Los compuestos orgánicos se utilizan ampliamente en muchas industrias, incluidas las farmacéuticas, los tintes, los polímeros y más.

Investigación en Ciencia de Materiales

Dada su naturaleza versátil, el this compound también se puede utilizar en la investigación en ciencia de materiales . La ciencia de los materiales implica el descubrimiento y el diseño de nuevos materiales, con un énfasis en los sólidos.

Safety and Hazards

2-Chloro-6-fluoronitrobenzene is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/f

Mecanismo De Acción

Target of Action

2-Chloro-6-fluoronitrobenzene is primarily used as a versatile building block in the synthesis of complex compounds . It’s often used in proteomics research . .

Mode of Action

The mode of action of 2-Chloro-6-fluoronitrobenzene is largely dependent on the specific reaction it’s involved in. As a building block in chemical synthesis, it reacts with other reagents to form desired products . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reagents involved.

Biochemical Pathways

As a building block in chemical synthesis, it’s likely that its effects on biochemical pathways are indirect and result from the properties of the compounds it helps to synthesize .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a boiling point of 2451°C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Chloro-6-fluoronitrobenzene’s action are likely to be highly dependent on the specific compounds it helps to synthesize. As a building block in chemical synthesis, its effects are indirect and result from the properties of the synthesized compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoronitrobenzene. For instance, it’s recommended to store the compound at 4°C to maintain its stability . Additionally, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound .

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-fluoronitrobenzene plays a crucial role in biochemical reactions, particularly in nucleophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as nucleophilic enzymes. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules . The interactions between 2-Chloro-6-fluoronitrobenzene and biomolecules are primarily based on its ability to act as an electrophile, attracting nucleophiles and forming stable complexes.

Cellular Effects

2-Chloro-6-fluoronitrobenzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . For instance, it may inhibit or activate specific enzymes, leading to changes in the metabolic flux and the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of 2-Chloro-6-fluoronitrobenzene involves its interaction with nucleophiles in the cell. The compound undergoes nucleophilic aromatic substitution, where the chlorine or fluorine substituents are replaced by nucleophiles such as hydroxide ions or amines . This reaction forms a negatively charged intermediate, which then stabilizes through the loss of a halide ion. This mechanism allows 2-Chloro-6-fluoronitrobenzene to exert its effects at the molecular level, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6-fluoronitrobenzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-6-fluoronitrobenzene remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-6-fluoronitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects are observed at high doses, including potential damage to cellular structures and disruption of normal cellular functions.

Metabolic Pathways

2-Chloro-6-fluoronitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through reduction, oxidation, or conjugation reactions, leading to the formation of different metabolites . These metabolic pathways influence the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-Chloro-6-fluoronitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 2-Chloro-6-fluoronitrobenzene are essential for understanding its effects on cellular function and its potential use in biochemical research.

Subcellular Localization

The subcellular localization of 2-Chloro-6-fluoronitrobenzene affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Chloro-6-fluoronitrobenzene is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

1-chloro-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUPLBHNRTTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982711 | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64182-61-2 | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64182-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064182612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)